1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea
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Overview
Description
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is a complex organic compound that features a benzyl group, a thiophene ring, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets . For instance, imidazole derivatives, which share a similar heterocyclic structure, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways . For example, some imidazole derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to induce apoptosis via cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isocyanate with 1-(2-aminoethyl)-4-(thiophen-2-yl)piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the piperidine or thiophene rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Various imidazole derivatives
Uniqueness
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-15-16-5-2-1-3-6-16)20-10-13-22-11-8-17(9-12-22)18-7-4-14-24-18/h1-7,14,17H,8-13,15H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKGOBOSXRJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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